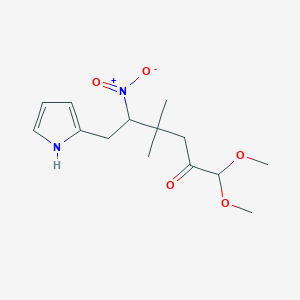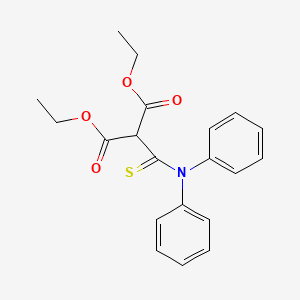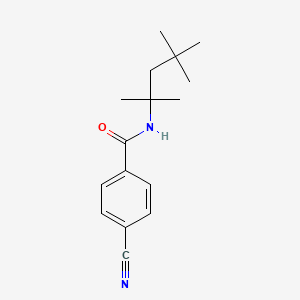
4-Cyano-N-(2,4,4-trimethylpentan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-N-(2,4,4-trimethylpentan-2-yl)benzamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a cyano group (-CN) attached to a benzamide core, with a bulky 2,4,4-trimethylpentan-2-yl substituent.
Métodos De Preparación
The synthesis of 4-Cyano-N-(2,4,4-trimethylpentan-2-yl)benzamide typically involves the reaction of 4-cyanobenzoyl chloride with 2,4,4-trimethylpentan-2-amine. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
4-Cyano-N-(2,4,4-trimethylpentan-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The benzamide core can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Cyano-N-(2,4,4-trimethylpentan-2-yl)benzamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those targeting specific enzymes or receptors in the body.
Material Science: It is utilized in the design and synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-Cyano-N-(2,4,4-trimethylpentan-2-yl)benzamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The bulky 2,4,4-trimethylpentan-2-yl group provides steric hindrance, affecting the compound’s overall reactivity and stability .
Comparación Con Compuestos Similares
Similar compounds to 4-Cyano-N-(2,4,4-trimethylpentan-2-yl)benzamide include:
4-Amino-N-(2,4,4-trimethylpentan-2-yl)benzamide: Differing by the presence of an amino group instead of a cyano group.
2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid: Featuring a phenoxyacetic acid moiety instead of a benzamide core
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
860682-30-0 |
|---|---|
Fórmula molecular |
C16H22N2O |
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
4-cyano-N-(2,4,4-trimethylpentan-2-yl)benzamide |
InChI |
InChI=1S/C16H22N2O/c1-15(2,3)11-16(4,5)18-14(19)13-8-6-12(10-17)7-9-13/h6-9H,11H2,1-5H3,(H,18,19) |
Clave InChI |
MGZQNPJFHHDXOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)NC(=O)C1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




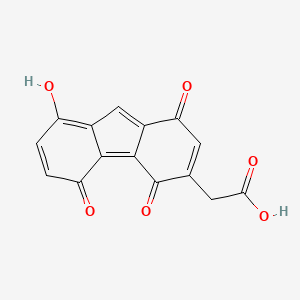

![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
![2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14201789.png)
![{2-[(4-Bromophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14201791.png)
![3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]-](/img/structure/B14201797.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide](/img/structure/B14201814.png)
![6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B14201825.png)
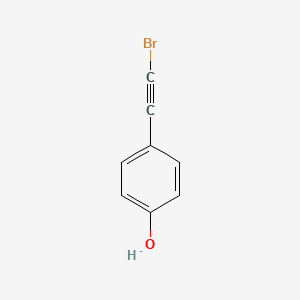
![3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile](/img/structure/B14201833.png)
